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Executive Summary

RNA-binding motif protein 39 (RBM39) has emerged as a critical regulator of RNA splicing and a

promising therapeutic target in oncology. This SR-rich RNA-binding protein functions as both a splicing

regulator and transcriptional coactivator, influencing key cellular processes through multiple

mechanisms. RBM39 demonstrates oncogenic properties across various cancer types, including colorectal

cancer, hepatocellular carcinoma, and hematological malignancies. Recent advances have revealed that

RBM39 can be selectively targeted for degradation using molecular glue compounds such as indisulam,

which recruits the DCAF15 E3 ubiquitin ligase complex. This comprehensive review integrates current

structural, functional, and translational research on RBM39, providing researchers with both foundational

knowledge and experimental approaches for investigating this multifaceted cancer target. The following

sections detail RBM39's molecular architecture, splicing mechanisms, cancer-related functions, therapeutic

targeting strategies, and essential methodological considerations for preclinical research.

RBM39 Molecular Architecture and Domain
Organization
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RBM39, also known as CAPERα or HCC1, is a serine/arginine-rich protein that belongs to the U2AF

homology family of RNA-binding proteins. Its structural organization comprises several functionally

specialized domains that work in concert to regulate RNA metabolism [1] [2]:

N-terminal RS domain: This domain rich in arginine-serine dipeptides facilitates protein-protein

interactions and recruits core spliceosomal components. The RS domain is critical for RBM39's

localization to nuclear speckles and its interaction with other splicing factors [2].

RNA recognition motifs (RRMs): RBM39 contains three RRM domains with distinct functions:

RRM1: Recognizes specific stem-loop structures in RNA targets and plays the most substantial
role in RBM39-dependent splicing regulation

RRM2: Binds single-stranded RNA sequences with specificity for N(G/U)NUUUG motifs and
contributes to 3'-splice site selection

RRM3/UHM: Evolutionarily repurposed for protein-protein interactions rather than RNA binding,
mediating contacts with U2AF65 and SF3B1 spliceosomal components [2]

Structural studies have revealed that RBM39 exhibits significant sequence similarity with the essential

splicing factor U2AF65, particularly in their UHM domains, yet these proteins display distinct RNA-binding

specificities and functional roles in splicing regulation [3] [1]. RBM39 exists as multiple splice variants,

including HCC1.3 and HCC1.4 isoforms, which differ by a six-amino acid deletion in the third RRM domain

that potentially affects splicing activity [1].

Autoregulatory Mechanism

RBM39 employs a negative feedback loop to autoregulate its expression levels through alternative splicing.

The protein promotes inclusion of a poison exon (exon 2b) in its own pre-mRNA, generating an

unproductive isoform with a premature termination codon that is degraded by nonsense-mediated decay

(NMD) [2]. This autoregulatory mechanism operates in human tumor samples, with highest poison exon

inclusion efficiency observed in acute myeloid leukemia, where RBM39 expression is particularly elevated

[2]. All four RBM39 domains (RS, RRM1, RRM2, and RRM3) contribute to this autoregulation, with RRM1

playing the most critical role [2].
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RBM39 functions as a spliceosomal component present in early spliceosomal complexes (A, B, and E) and

regulates both constitutive and alternative splicing through multiple mechanisms [2]. Genome-wide analyses

have identified hundreds of RBM39-dependent splicing events, with the majority being cassette exon

inclusions or skipping events [3].

Table 1: RBM39-Dependent Splicing Events and Functional Consequences

Splicing Event Type Frequency Representative Genes Functional Outcome

Cassette exons Majority of
events

RFX1, RBM39
(autoregulation)

Altered protein function, NMD
targeting

Intron retention ~20% of events MBD1, TPP1, PAPOLA Decreased gene expression

Alternative 5'/3' splice

sites

Less frequent Various Isoform switching

Structural Basis of RNA Recognition

The molecular mechanisms underlying RBM39's splicing specificity have been elucidated through structural

studies of its RNA-binding domains:

RRM1 recognizes stem-loop structures in RNA targets, with its solution structure revealing a

canonical RRM fold with additional structural elements that confer specificity for structured RNA

elements [2]

RRM2 binds specifically to single-stranded N(G/U)NUUUG sequences through a combination of

base-specific contacts and shape recognition [2]

RBM39 binding sites are predominantly located in proximity to 5' and 3' splice sites, consistent with its role

in splice site selection [3]. CLIP-Seq analysis demonstrates that RBM39 binds predominantly near splicing

sites, influencing both alternative and constitutive splicing decisions [3]. The protein collaborates with

various splicing factors, including SRSF2, SC35, U2AF65, and SF3B155, potentially through its

RRM3/UHM domain [1].
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RBM39-Mediated Splicing Regulation Network

The following diagram illustrates the molecular network through which RBM39 regulates alternative

splicing and its functional consequences in cancer cells:

RBM39 Functional Domains

Splicing Targets

Functional Outcomes

RBM39

RS Domain RRM1 RRM2 RRM3/UHM

U2AF65 DDX5 YTHDC1 SF3B155

subcluster cluster_interactions

RBM39 Poison
Exon Inclusion

RFX1 Exon 2
Skipping

Apoptosis
Genes

Cell Cycle
Genes

Integrin Pathway
Activation

NMD-Mediated
Decay

Oncogene
Expression

Enhanced
Proliferation

Click to download full resolution via product page

RBM39 Splicing Regulation Network: This diagram illustrates how RBM39's structural domains interact

with splicing factors to regulate specific targets, ultimately driving oncogenic outcomes through altered

splicing of key genes.

Oncogenic Roles in Cancer Biology
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RBM39 exhibits oncogenic properties across diverse cancer types, functioning through both splicing-

dependent and splicing-independent mechanisms. Its expression is upregulated in multiple cancers, including

colorectal, hepatocellular, breast, and lung carcinomas [1] [4] [5].

Cancer-Type Specific Mechanisms

Table 2: RBM39 Oncogenic Functions Across Cancer Types

Cancer Type Expression Pattern Key Mechanisms Functional Consequences

Colorectal

Cancer

Overexpressed in

tumor tissues vs.
normal [4]

Activates NF-κB

pathway; regulates
apoptosis (↓Bax, ↑Bcl-

2) [4]

Enhanced proliferation,

migration, invasion; apoptosis
inhibition

Hepatocellular

Carcinoma

Overexpressed with

prognostic value [5]

Regulates RFX1

alternative splicing
(exon 2 skipping) [5]

Activates integrin/FAK/PI3K/AKT

pathway; enhanced malignant
capabilities

Acute Myeloid
Leukemia

Essential for cancer
cell survival [2]

Splicing of HOXA9
targets; sustains RBP

network [2]

Maintains leukemia cell survival;
regulates homeobox

transcription factors

Breast Cancer Upregulated in ER-

positive cells [1]

Transcriptional

coactivation of
ERα/ERβ and AP-1 [1]

Hormone-dependent

proliferation; cancer cell survival

Non-Small Cell
Lung Cancer

Associated with
indisulam resistance

[6]

PRMT6-mediated
methylation at R92

stabilizes RBM39 [6]

Chemoresistance; enhanced
CSC properties and EMT

Key Oncogenic Pathways

NF-κB pathway activation: In colorectal cancer, RBM39 activates the NF-κB signaling pathway,

which drives malignant behaviors including proliferation, migration, and invasion [4]. Knockdown
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experiments demonstrate that RBM39 depletion suppresses tumor formation in mouse xenograft

models [4].

Integrin signaling regulation: In hepatocellular carcinoma, RBM39 promotes exon 2 skipping in the

RFX1 transcription factor, generating a truncated protein that loses transcriptional repression capacity

for oncogenic collagen genes [5]. This leads to activation of the FAK/PI3K/AKT signaling pathway,

enhancing tumor growth and metastasis [5].

DNA damage response modulation: Recent evidence indicates that RBM39 contributes to MGMT

maintenance in response to temozolomide-induced DNA damage [7]. Pharmacological or genetic

depletion of RBM39 reduces MGMT protein levels and sensitizes cancer cells to alkylating agents [7].

Transcriptional coactivation: Beyond splicing regulation, RBM39 functions as a coactivator for

multiple transcription factors including AP-1, estrogen receptors (ERα/ERβ), progesterone receptor,

and NF-κB [1] [4]. This activity enhances the expression of genes involved in cell proliferation and

survival.

Therapeutic Targeting and Clinical Translation

The identification of RBM39 as a promising cancer target has stimulated development of several therapeutic

strategies, most notably targeted protein degradation using molecular glue compounds.

Indisulam and Sulfonamide-Based Degraders

Aryl sulfonamides (including indisulam, E7820, and tasisulam) function as molecular glues that promote

interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39

ubiquitination and proteasomal degradation [8] [6]:

Molecular mechanism: Indisulam binds between RBM39's RRM2 domain and DCAF15, creating a

complementary interface that enables targeted ubiquitination [6]

Cellular consequences: RBM39 degradation causes widespread splicing alterations, including

aberrant cassette exon inclusion and intron retention events, ultimately inhibiting cell cycle

progression and inducing apoptosis in cancer cells [8]
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Therapeutic limitations: Clinical efficacy of sulfonamides is limited by variable DCAF15 expression

across tumors and emerging resistance mechanisms [8] [6]

Resistance Mechanisms

Several resistance mechanisms limit the clinical efficacy of RBM39-targeted therapies:

PRMT6-mediated methylation: Methylation of RBM39 at arginine 92 by PRMT6 inhibits

indisulam-induced ubiquitination and proteasomal degradation, increasing RBM39 protein stability

and promoting resistance [6]. Inhibition of PRMT6 with MS023 enhances indisulam sensitivity in

NSCLC models [6].

DCAF15 expression dependence: Sulfonamide efficacy correlates with DCAF15 expression levels,

with low DCAF15 expression associated with reduced sensitivity [2]. This limitation has stimulated

interest in DCAF15-independent targeting strategies.

Novel Therapeutic Approaches

Combination with MGMT inhibition: Co-targeting RBM39 (using indisulam) and MGMT (with

O6-benzylguanine) synergistically enhances MGMT depletion and sensitizes cancer cells to

temozolomide [7]. This combination represents a promising strategy for tumors with high MGMT-

mediated chemoresistance.

Exploitation of autoregulatory mechanism: The discovery of RBM39 poison exon inclusion

suggests potential gene therapy approaches to manipulate this autoregulatory circuit for DCAF15-

independent RBM39 suppression [2].

Immunotherapy combinations: RBM39 degradation generates neoantigens through altered splicing

and augments checkpoint immunotherapy, suggesting potential for combination approaches [2].

The following diagram illustrates the therapeutic targeting mechanism and resistance pathways of RBM39-

directed compounds:
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RBM39 Therapeutic Targeting and Resistance Mechanisms: This diagram illustrates the molecular glue

mechanism of indisulam-mediated RBM39 degradation, resistance pathways, and promising combination

strategies to overcome therapeutic limitations.

Experimental Methods and Technical Approaches

The study of RBM39 function and therapeutic potential employs diverse experimental approaches spanning

molecular biology, functional genomics, and preclinical modeling.

Key Methodological Approaches

Table 3: Experimental Methods for Studying RBM39 Function

Method
Category

Specific Techniques Key Applications
Technical
Considerations

Functional
Genomics

RNA-Seq, CLIP-Seq, RIP-
Seq [3] [5]

Genome-wide identification
of RBM39-dependent

splicing events and binding
sites

CLIP-Seq reveals binding
mainly near 5'/3' splice

sites [3]

Proteomic
Analysis

LC-MS/MS, co-
immunoprecipitation [9] [10]

Identification of RBM39-
interacting proteins and

complexes

Identified interactions with
YTHDC1, DDX5, U2AF65,

SF3B155 [9] [10]

Functional

Validation

siRNA/shRNA knockdown,

CRISPR/Cas9,
overexpression [4] [6]

Assessment of RBM39

loss/gain-of-function in
cancer phenotypes

RBM39 knockdown

inhibits proliferation,
migration, invasion in CRC

[4]

Structural

Biology

NMR solution structures, X-

ray crystallography [2]

Determination of RRM-

RNA interactions and
molecular recognition

RRM1 recognizes stem

loops; RRM2 binds
N(G/U)NUUUG motifs [2]

Preclinical
Modeling

Xenograft models, patient-
derived cells [4] [9]

Evaluation of therapeutic
efficacy and mechanism of

RBM39 knockdown
suppresses tumor
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Method
Category

Specific Techniques Key Applications
Technical
Considerations

action formation in nude mice [4]

Protocol Summary: Key Experimental Workflows

CLIP-Seq for RBM39-RNA interactions: Cells are UV-crosslinked, lysed, and RBM39-RNA

complexes immunoprecipitated with specific antibodies. After rigorous washing, RNA is isolated,

converted to cDNA, and sequenced. Bioinformatic analysis identifies binding peaks, revealing

predominant proximity to splicing sites [3].

Alternative splicing analysis: RNA is extracted from control and RBM39-depleted cells, followed by

RNA-Seq library preparation and sequencing. Splicing changes are quantified using tools like

DEXSeq, identifying cassette exon events, intron retention, and alternative splice site usage [3] [2].

Indisulam sensitivity assays: Cancer cells are treated with increasing indisulam concentrations,

followed by MTT assays to assess viability. RBM39 protein levels are monitored by western blotting,

and correlation between RBM39 expression and indisulam sensitivity is analyzed [6].

Conclusion and Future Directions

RBM39 has emerged as a multifunctional regulator of RNA splicing with significant roles in cancer

pathogenesis and treatment response. Its position at the intersection of splicing regulation, transcriptional

coactivation, and DNA damage response makes it a compelling therapeutic target. Future research directions

should focus on:

Developing DCAF15-independent targeting strategies that exploit RBM39's autoregulatory

mechanism or alternative degradation pathways
Validating predictive biomarkers including RBM39 expression levels, DCAF15 status, and PRMT6

activity to guide patient selection
Exploring rational combination therapies that leverage RBM39 inhibition to enhance conventional

chemotherapy or immunotherapy
Investigating context-dependent functions of RBM39 across different cancer types and molecular

subtypes
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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